7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride
Description
7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine; dihydrochloride is a synthetic quinoline derivative featuring a 7-chloro-4-aminoquinoline core linked via a Schiff base (methylideneamino) to a 4-imidazol-1-ylphenyl substituent. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
7-chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5.2ClH/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25;;/h1-13H,(H,22,24);2*1H/b23-12+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBSIFJKXCGAS-BDXDFEPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride, also known by its CAS number 2138802-60-3, is a synthetic compound belonging to the class of quinoline derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN5 |
| Molecular Weight | 420.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2138802-60-3 |
Antimicrobial Activity
Research indicates that 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of nucleic acid synthesis in bacterial cells, which is critical for bacterial growth and replication.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine against selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These values suggest that the compound has potent antibacterial properties, particularly against E. coli and B. subtilis.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed MIC values for these fungi are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results indicate that the compound may serve as a potential candidate for antifungal drug development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been developed to predict the biological activity of quinoline derivatives, including this compound. These models identified key structural features that enhance its efficacy against cancer cells, providing insights for future drug design.
The biological activity of 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells:
- Nucleic Acid Synthesis Inhibition : The compound disrupts nucleic acid synthesis in bacteria, a critical target for many antibiotics.
- Apoptosis Induction in Cancer Cells : It activates apoptosis-related pathways by modulating key signaling molecules within cancer cells.
- Metal Complex Formation : Research suggests that metal complexes formed with this compound may enhance its biological activity, particularly in cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine. This compound has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . Research indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting their potential as antimicrobial agents.
Case Study: Antimicrobial Screening
A study involving the synthesis of several quinoline derivatives demonstrated that compounds similar to 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine exhibited significant antibacterial activity. For instance, some derivatives achieved MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Antimalarial Properties
Quinoline derivatives are well-known for their antimalarial activity. The compound in focus has been investigated for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum . Research has shown that modifications to the quinoline structure can enhance potency and selectivity against malaria parasites.
Case Study: Efficacy Against Malaria
A series of quinoline derivatives were evaluated for their antiplasmodial activity, revealing that structural modifications could lead to improved pharmacokinetic profiles and efficacy in vivo. Compounds derived from the quinoline scaffold demonstrated excellent oral efficacy in mouse models, with effective doses below 1 mg/kg .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinoline compounds has been crucial for optimizing their efficacy. Modifications at specific positions on the quinoline ring or the imidazole moiety can significantly influence biological activity. Studies have shown that introducing electron-withdrawing groups can enhance antibacterial properties, while specific side chains can improve antimalarial efficacy .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues
The target compound shares its 7-chloro-4-aminoquinoline backbone with numerous derivatives, differing primarily in the substituent at the 4-position. Key structural analogs include:
Key Observations :
- Bulky substituents (e.g., trimethoxyphenyl in 37 ) may enhance lipophilicity, whereas hydrophilic groups (e.g., dihydrochloride salt in the target) improve solubility.
Key Observations :
- Ultrasound irradiation (e.g., 7, 8 ) improves reaction efficiency compared to conventional methods.
- High melting points (>200°C for 37, 38 ) correlate with aromaticity and crystalline stability.
Key Observations :
- Pyrazolyl derivatives (e.g., 15, 16 ) lack explicit bioactivity data but share structural motifs with active antiproliferative agents.
Pharmacological and Computational Insights
- Enzyme Inhibition : Compounds with propargyl groups (e.g., AChE inhibitors ) exhibit sub-micromolar IC50 values, supported by molecular docking showing interactions with catalytic triads.
- ADME Predictions : Triazole-benzimidazole hybrids ( 14a–c ) show favorable logP (2.1–3.5) and bioavailability scores (>0.55), suggesting the target’s dihydrochloride form may further optimize solubility.
- Resistance Profiles : Antimalarial analogs (e.g., 5 ) retain efficacy against chloroquine-resistant Plasmodium strains, a critical advantage for the target compound if similarly tested.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4-aminoquinoline derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of 4-aminoquinoline derivatives typically involves nucleophilic substitution of 4,7-dichloroquinoline with primary or secondary amines. For example, in the synthesis of N-(3-(4-(Adamant-2-yl)piperazin-1-yl)propyl)-7-chloroquinolin-4-amine (17), refluxing with triethylamine in ethanol for 10 days was critical to achieving substitution at the C4 position of the quinoline core . Yield optimization can be achieved by adjusting stoichiometry (e.g., using 1.3 equivalents of amine), solvent polarity (NMP or acetonitrile for better solubility), and reaction time (prolonged heating for sluggish nucleophiles). Purification via silica chromatography or recrystallization is recommended for high-purity products .
Q. How can structural characterization of the compound be rigorously validated?
- Methodological Answer : Confirm the identity of the compound using a combination of , , and high-resolution mass spectrometry (HRMS). For instance, signals for the imine proton (δ ~8.5–9.0 ppm) and aromatic protons in the quinoline core (δ ~7.2–8.6 ppm) are diagnostic. HRMS data (e.g., calculated vs. observed [M+H]) should match within 5 ppm error . Purity (>95%) can be verified via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimalarial activity?
- Methodological Answer : SAR studies should systematically modify the imidazole-phenylimine substituent and the quinoline core. For example:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance binding to heme in Plasmodium parasites. Evidence from compound 3d–3j shows that alkylamino groups (e.g., piperazine) at the C3 position improve potency against chloroquine-resistant strains (e.g., K1) .
- Core Modifications : Replace the quinoline with a pyridobenzoxazine scaffold (e.g., E2X ) to reduce off-target toxicity while maintaining activity .
- In Vitro Testing : Use synchronized cultures of Plasmodium falciparum (e.g., Dd2, 3D7) under 5% CO to assess IC values, with chloroquine as a control .
Q. How can computational tools streamline reaction design and mechanistic studies?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as the nucleophilic attack on 4,7-dichloroquinoline. Software like Gaussian or ORCA can predict transition states and activation energies. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for imine formation . Molecular docking (AutoDock Vina) can also predict binding modes to PfCRT, a key resistance protein, guiding rational design .
Q. What experimental approaches address contradictions in biological data across different Plasmodium strains?
- Methodological Answer : Discrepancies in IC values (e.g., activity against FcB1 vs. K14 strains) may arise from genetic variations in drug transporters (PfCRT, PfMDR1). To resolve this:
- Resistance Reversal Assays : Co-administer verapamil (a resistance inhibitor) to test if potency improves in Dd2 strains .
- Proteomics : Use LC-MS/MS to quantify drug accumulation in infected erythrocytes, comparing sensitive (3D7) and resistant (K1) strains .
- Gene Knockout : Generate PfCRT-null parasites via CRISPR-Cas9 to isolate transporter-specific effects .
Q. How can researchers overcome compound instability in physiological conditions?
- Methodological Answer : Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) are critical. For the dihydrochloride salt, monitor degradation via HPLC at 37°C over 24 hours. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
